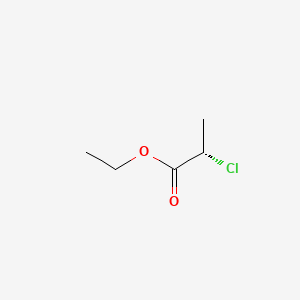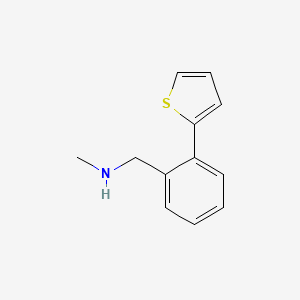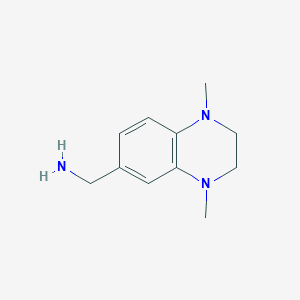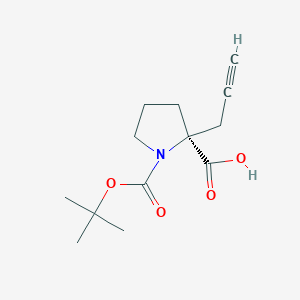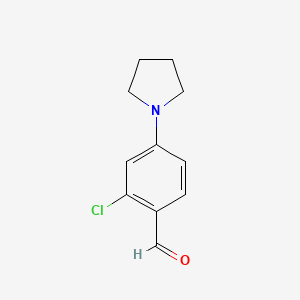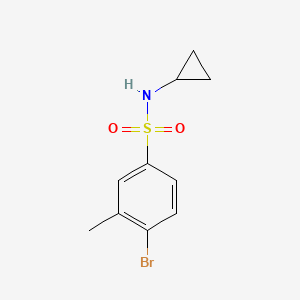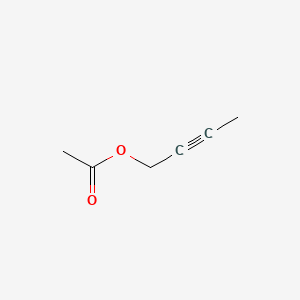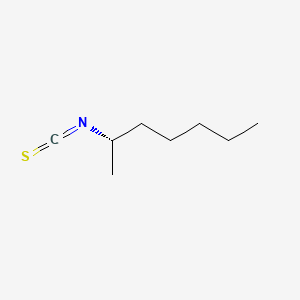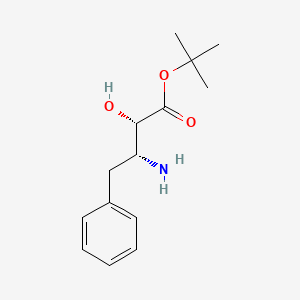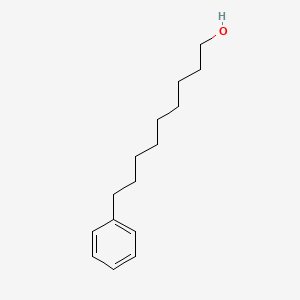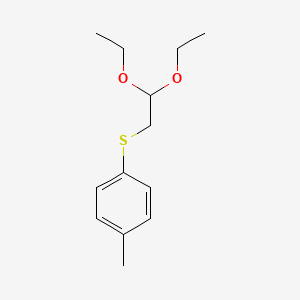
(2,2-Diethoxyethyl)(p-tolyl)sulfane
概要
説明
“(2,2-Diethoxyethyl)(p-tolyl)sulfane” is a chemical compound with the molecular formula C13H20O2S . It has a molecular weight of 240.36 g/mol. This compound has been identified as having a broad range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(2,2-Diethoxyethyl)(p-tolyl)sulfane” consists of a p-tolyl group (a methyl-substituted phenyl group) and a 2,2-diethoxyethyl group linked by a sulfane bridge . The exact structure can be represented by the InChI string and the Canonical SMILES string .
Physical And Chemical Properties Analysis
“(2,2-Diethoxyethyl)(p-tolyl)sulfane” has several computed properties . It has a molecular weight of 240.36 g/mol, a XLogP3-AA of 2.7, and a topological polar surface area of 43.8 Ų. It has no hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds .
科学的研究の応用
Experimental and Computational Approaches on Pyran Derivatives for Acid Corrosion
Pyran derivatives have been synthesized and characterized for their corrosion mitigation potential on mild steel in sulfuric acid solution. These derivatives, including structures related to (2,2-Diethoxyethyl)(p-tolyl)sulfane, exhibited high inhibition efficiency, suggesting applications in protective coatings and corrosion inhibitors. The study utilized FTIR, Mass spectroscopy, weight loss, electrochemical measurements, and quantum chemical studies to evaluate the performance of these compounds. Their adsorption followed Langmuir isotherm, indicating potential for targeted application in material preservation and engineering solutions (Saranya et al., 2020).
Synthesis of Enantiomerically Pure Cyclopropylphosphonate Analogues
Research into the synthesis of enantiomerically pure cyclopropylphosphonate analogues of nucleotides via asymmetric cyclopropanation has been conducted. This includes the use of (S)-(+)-(1-Diethoxyphosphoryl)vinyl p-tolyl sulfoxide, showcasing the utility of (2,2-Diethoxyethyl)(p-tolyl)sulfane derivatives in the creation of antiviral 1-alkenylphosphonic acid derivatives of purines. This synthesis route highlights the compound's role in the development of new pharmaceuticals and therapeutic agents, demonstrating versatility and potential for innovation in drug design (Midura et al., 2003).
Advanced Catalysis in Organic Synthesis
The compound has been implicated in advanced catalysis processes, such as the rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles. This methodology has enabled the synthesis of 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, showcasing the compound's role in facilitating significant chemical transformations. Such catalytic processes are foundational in the synthesis of complex organic molecules, indicating (2,2-Diethoxyethyl)(p-tolyl)sulfane's relevance in synthetic chemistry and material science applications (Leong & Lautens, 2004).
Development of High-Performance Materials
The compound's derivatives have been explored for their potential in developing high-performance materials, such as in the copolymerization processes for improving the electrochemical performance in lithium–sulfur batteries. The research demonstrates the utility of sulfur-containing compounds in enhancing battery performance, highlighting their significance in energy storage technologies and the development of next-generation batteries (Oschmann et al., 2015).
作用機序
Mode of Action
Sulfane derivatives are generally known for their diverse pharmacological effects .
Biochemical Pathways
Sulfane derivatives are known to interact with various biochemical pathways, influencing a broad range of biological processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Result of Action
It’s known that sulfane derivatives can have diverse pharmacological effects . For instance, some sulfane derivatives have shown anti-wear and extreme load-bearing qualities, which are triggered by external pressure leading to conformational up-conversion in the molecules .
特性
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGWUVOCUTQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426730 | |
| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxyethyl)(p-tolyl)sulfane | |
CAS RN |
51830-50-3 | |
| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

